cis-1,3-Bis(aminomethyl)cyclohexane
Description
Significance of Cycloaliphatic Diamines in Advanced Organic Chemistry
Cycloaliphatic diamines, a class of organic compounds featuring two amino groups attached to a cycloaliphatic ring, are of considerable importance in modern organic chemistry. Their rigid and defined three-dimensional structures, a direct consequence of the cyclic backbone, impart unique conformational properties to the molecules. This structural rigidity influences their reactivity and the stereochemistry of their derivatives, making them valuable building blocks in asymmetric synthesis.
The presence of two amine functionalities allows these compounds to act as versatile nucleophiles and bases in a variety of chemical transformations. cymitquimica.com They are extensively used as monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The properties of these polymers, including their thermal stability and mechanical strength, are significantly influenced by the specific stereochemistry (cis or trans) of the cycloaliphatic diamine monomer used. google.com Furthermore, their ability to form stable complexes with metals has led to their use as ligands in coordination chemistry, with applications in catalysis and materials science.
Academic Importance and Emerging Research Directions for cis-1,3-Bis(aminomethyl)cyclohexane
This compound is gaining increasing attention within the academic and industrial research communities. Its distinct stereochemistry makes it a subject of interest for fundamental studies in conformational analysis and stereoselective reactions.
Current research is actively exploring its application as a curing agent for epoxy resins, where it contributes to the rapid hardening of the resin and enhances chemical and yellowing resistance in coatings and composite materials. mgctrading.co.jp In polymer chemistry, the focus is on synthesizing novel polyamides and polyureas, leveraging the specific geometry of the cis-isomer to tailor polymer properties for advanced applications. cymitquimica.comwikipedia.org For instance, polyamides derived from this compound are being investigated for their potential in creating high-performance fibers and films.
Another promising area of research is its use in the development of new metal-organic frameworks (MOFs) and coordination polymers. The defined spatial orientation of the amino groups in the cis-isomer allows for the predictable assembly of intricate and functional supramolecular structures. These materials have potential applications in gas storage, separation, and catalysis.
Furthermore, the unique structural features of this compound make it a valuable scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis. The development of catalysts based on this diamine could lead to more efficient and selective methods for producing enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. cymitquimica.com
Chemical and Physical Properties
| Property | Value |
| CAS Number | 10340-00-8 avantorsciences.com |
| Molecular Formula | C₈H₁₈N₂ avantorsciences.com |
| Molecular Weight | 142.25 g/mol avantorsciences.com |
| Appearance | Colorless liquid labproinc.com |
| Boiling Point | 72 °C at 1 mmHg chemicalbook.com |
| Density | 0.94 g/cm³ at 20 °C avantorsciences.com |
| Refractive Index | 1.49 labproinc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3S)-3-(aminomethyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRROYTTDFLDX-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10340-00-8 | |
| Record name | cis-1,3-Bis(aminomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches to Cis 1,3 Bis Aminomethyl Cyclohexane
Catalytic Hydrogenation Routes to Bis(aminomethyl)cyclohexane
The industrial synthesis of 1,3-bis(aminomethyl)cyclohexane predominantly relies on the catalytic hydrogenation of aromatic compounds. This process involves the reduction of an aromatic ring to a cyclohexane (B81311) ring. The choice of precursor, catalyst, and reaction conditions is critical in achieving high yield and selectivity for the desired product.
The most common precursor for the synthesis of 1,3-bis(aminomethyl)cyclohexane is m-xylylenediamine (MXDA). The process involves the hydrogenation of the benzene ring of MXDA to yield the corresponding cycloaliphatic diamine. Another viable precursor is isophthalonitrile, which requires the hydrogenation of both the benzene ring and the two nitrile groups.
This transformation is typically carried out in the presence of a heterogeneous catalyst containing one or more metals from Group VIII of the periodic table. Commonly employed metals include ruthenium, rhodium, palladium, platinum, cobalt, and nickel. Ruthenium-based catalysts are frequently cited for their high activity and selectivity in this reaction. For instance, a highly active and stable ruthenium catalyst supported on alkylamine-functionalized γ-Al2O3 has been developed for the aqueous-phase hydrogenation of MXDA. rsc.org This system demonstrates excellent performance, achieving high conversion and selectivity under specific conditions. rsc.org
The reaction is generally performed at elevated temperatures and pressures. For example, the hydrogenation of MXDA using a ruthenium on carbon catalyst can be conducted at a temperature of 120°C and a pressure of 10 MPa. rsc.org The reaction often includes a solvent, with liquid ammonia being a common choice to improve the yield and stability of the product. google.com
Table 1: Example of Catalytic System for Hydrogenation of m-Xylylenediamine (MXDA)
| Catalyst System | Precursor | Temperature | Pressure | Solvent/Additive | Conversion & Selectivity | Reference |
|---|---|---|---|---|---|---|
| Ruthenium on alkylamine-functionalized γ-Al2O3 | m-Xylylenediamine (MXDA) | 100°C | 4 MPa H₂ | Water | 99.7% conversion of MXDA, 95.0% selectivity to 1,3-BAC | rsc.org |
| 5% Ruthenium on Carbon | m-Xylylenediamine (MXDA) | 120°C | 10 MPa | Ammonia | High conversion (reaction stopped when H₂ consumption ceased) | rsc.org |
Stereoselective Synthesis and Isomer Control
The geometric isomerism (cis vs. trans) of the 1,3-bis(aminomethyl)cyclohexane product significantly influences the properties of resulting polymers. For certain applications, a high cis-isomer content is desirable as it can lead to materials with higher crystallinity. google.com Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.
During the catalytic hydrogenation of the aromatic ring of m-xylylenediamine, the cis-isomer is often the kinetically favored product. google.com This preference is attributed to the mechanism of catalytic hydrogenation on the surface of the catalyst, where hydrogen atoms are typically added to one face of the aromatic ring, leading to the two aminomethyl groups being on the same side of the newly formed cyclohexane ring. While this provides a product mixture naturally enriched in the cis-form, further processing is usually required to achieve the high purity needed for specialized applications.
To increase the concentration of the desired cis-isomer beyond the ratio obtained from initial hydrogenation, catalytic isomerization techniques are employed. This process converts the undesired trans-isomer into the thermodynamically preferred cis-isomer. google.com
This isomerization can be effectively carried out in the presence of a catalyst system comprising at least one compound selected from alkali metals (like sodium or potassium), alkali metal-containing compounds (such as alkali metal hydrides or amides), alkaline earth metals, or their compounds. google.com The reaction is typically performed at temperatures ranging from 80°C to 150°C, with a more preferred range of 100°C to 140°C. google.comgoogle.com This method allows for the production of 1,3-bis(aminomethyl)cyclohexane with a cis-isomer content of 80% or more. google.com The process can be integrated with distillation, where the isomerization of the higher-boiling trans-isomer occurs at the bottom of a distillation tower, and the lower-boiling cis-isomer is simultaneously separated at the top. google.com
Table 2: General Conditions for Catalytic Isomerization of 1,3-Bis(aminomethyl)cyclohexane
| Catalyst System | Temperature Range | Preferred Temperature | Desired Outcome | Reference |
|---|---|---|---|---|
| Alkali metal, alkali metal-containing compound, alkaline earth metal, or alkaline earth metal-containing compound | 10°C to 200°C | 100°C to 140°C | Conversion of trans-1,3-bis(aminomethyl)cyclohexane to the cis-isomer | google.com |
The final cis/trans ratio of bis(aminomethyl)cyclohexane is a direct consequence of the interplay between the catalytic system and the reaction conditions employed during both hydrogenation and any subsequent isomerization steps.
For the initial hydrogenation, the choice of catalyst metal and support can influence the stereoselectivity. Ruthenium and rhodium catalysts are particularly effective for the hydrogenation of aromatic rings. rsc.orgbeilstein-journals.orgnih.govnih.gov The catalyst's surface morphology and the interaction with the substrate molecule play a crucial role in determining which face of the aromatic ring is presented for hydrogenation, thereby influencing the initial cis/trans ratio.
Reaction conditions such as temperature and hydrogen pressure are also critical variables. Higher temperatures can sometimes favor the formation of the thermodynamically more stable isomer, but they can also lead to an increase in side reactions and by-product formation. Research on ruthenium catalysts supported on modified γ-Al2O3 has shown that optimal conditions, such as 100°C and 4 MPa of H₂, can lead to very high conversion and selectivity, which is essential for obtaining a clean product mixture for subsequent isomerization. rsc.org The presence of additives, like ammonia or water, can also affect catalyst activity, stability, and potentially the stereochemical outcome of the reaction. rsc.org By carefully selecting the catalyst and precisely controlling the reaction parameters, the synthesis can be steered towards a higher initial yield of the desired cis-1,3-bis(aminomethyl)cyclohexane.
Stereochemical Investigations and Conformational Analysis of Cis 1,3 Bis Aminomethyl Cyclohexane
Configurational Isomerism and its Implications for Material Properties
The cyclohexane (B81311) ring in 1,3-bis(aminomethyl)cyclohexane can exist as cis and trans isomers, where the aminomethyl groups are on the same or opposite sides of the ring, respectively. libretexts.orglongdom.org This seemingly subtle difference in spatial arrangement has profound consequences for the physical and mechanical properties of polymers synthesized from these isomers.
Analysis of cis-trans Isomerism in Polyamides and Polyurethanes derived from Bis(aminomethyl)cyclohexanes
The ratio of cis to trans isomers in bis(aminomethyl)cyclohexane (BAMC) monomers directly influences the properties of the resulting polyamides and polyurethanes. For instance, in polyamides derived from 1,4-bis(aminomethyl)cyclohexane, a linear decrease in melting point is observed with an increasing cis-diamine content. acs.org This is attributed to the less regular chain packing of the cis isomer, which disrupts the crystalline structure. acs.org
Similarly, in polyurethanes, the isomer composition affects the degree of phase separation between the hard and soft segments, which in turn governs the mechanical properties. researchgate.netnih.gov Polyurethanes based on 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (B82432) exhibit excellent mechanical properties, which can be tailored by adjusting the cis/trans isomer ratio. researchgate.net The use of specific isomer mixtures, such as a 75:25 cis:trans ratio of 1,3-bis(aminomethyl)cyclohexane, is noted in the synthesis of polyurethane dispersions. google.com
The distinct properties of cis and trans isomers are also evident in other cycloalkane derivatives. For example, maleic acid (the cis isomer of butenedioic acid) and fumaric acid (the trans isomer) exhibit significant differences in reactivity and physical properties. longdom.org
Table 1: Impact of Isomer Composition on Polymer Properties
| Polymer Type | Monomer | Effect of Increasing cis-Isomer Content | Reference |
| Polyamide | 1,4-Bis(aminomethyl)cyclohexane | Linear decrease in melting point | acs.org |
| Polyurethane | 1,3/1,4-Bis(isocyanatomethyl)cyclohexane | Altered phase separation and mechanical properties | researchgate.netnih.gov |
Correlation between cis-Isomer Content and Polymer Crystallinity
X-ray diffraction studies have been employed to investigate the crystalline structure of copolyamides with varying cis-trans diamine ratios. acs.org These studies have shown that the interplanar spacings in the crystal lattice can be influenced by the isomer composition, providing evidence for the non-isomorphic nature of cis and trans residues in some cases. acs.org In certain BAMC polyamides, the structural repeat distances along the chain axes were found to be intermediate between those expected for pure trans (ee) and pure cis (ea) isomers, suggesting a twist conformation for the polymer chains. acs.org
The effect of isomerism on crystallization is a well-documented phenomenon. For example, the replacement of a cis-olefin (oleic acid) with its trans-isomer (elaidic acid) in triacylglycerols has a drastic effect on their polymorphic crystallization behavior. acs.org
Table 2: Research Findings on Isomer Content and Crystallinity
| Polymer System | Observation | Method of Analysis | Reference |
| 1,4-Bis(aminomethyl)cyclohexane Polyadipamides | Linear decrease in melting point with increasing cis-diamine content, with a eutectic at 80 mol % cis isomer. | Melting Point Analysis | acs.org |
| Copolyamides of 1,4-BAMC with Adipic, Sebacic, and Dodecanoic Acids | Interplanar spacings from X-ray diffraction varied with isomer composition. | X-ray Diffraction | acs.org |
| Triacylglycerols | Replacement of cis-oleic acid with trans-elaidic acid significantly altered polymorphic crystallization. | DSC, XRD, SR-XRD | acs.org |
Advanced Spectroscopic and Computational Approaches to Conformational Studies
To gain a deeper understanding of the structure-property relationships in polymers derived from cis-1,3-bis(aminomethyl)cyclohexane, it is essential to elucidate the preferred conformations of the cyclohexane ring. Advanced spectroscopic and computational techniques are invaluable tools for these investigations.
Elucidation of Cyclohexane Ring Conformations in this compound and its Derivatives
The cyclohexane ring is not planar but exists in various non-planar conformations, with the chair conformation being the most stable. libretexts.orglibretexts.orgyoutube.com For a disubstituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions.
In the case of cis-1,3-disubstituted cyclohexanes, one chair conformation will have both substituents in equatorial positions, while the other chair conformation (after a ring flip) will have both substituents in axial positions. libretexts.orglibretexts.org The conformer with both bulky aminomethyl groups in the more spacious equatorial positions is significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.orgyoutube.com These interactions occur between an axial substituent and the axial hydrogens on the same side of the ring.
Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to predict the relative energies of different conformations and thus determine the most stable arrangement. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental evidence for the predicted conformations through the analysis of coupling constants and chemical shifts.
Computational Chemistry and Theoretical Studies of Cis 1,3 Bis Aminomethyl Cyclohexane
Determination of Dissociation Constants (pKa) and Protonation Mechanisms
The dissociation constants (pKa) of cis-1,3-Bis(aminomethyl)cyclohexane are critical parameters that quantify the basicity of its two primary amine groups. Accurate pKa values are essential for predicting the molecule's behavior in solution, particularly its protonation state at different pH levels. This information is vital for applications where the compound is used in aqueous environments, such as in the formulation of epoxy resins and as a solvent for carbon dioxide capture.
Application of Density Functional Theory (DFT) in pKa Prediction and Mechanistic Insights
Density Functional Theory (DFT) has been effectively employed to predict the pKa values and to elucidate the protonation mechanism of diamines like 1,3-Bis(aminomethyl)cyclohexane. A study by Nguyen and Henni utilized DFT to investigate the protonation steps of this compound, providing a theoretical framework to understand its acid-base chemistry. researchgate.netmdpi.com
The study involved optimizing the geometries of the neutral, monoprotonated, and diprotonated species of the molecule. By calculating the Gibbs free energy of each species, the pKa values can be estimated using thermodynamic cycles. This computational approach allows for a detailed examination of the protonation sequence, determining which of the two aminomethyl groups is protonated first and the energetic changes associated with each protonation step. The insights gained from these DFT calculations are valuable for understanding the structure-property relationships that govern the basicity of such cycloaliphatic diamines.
The predicted pKa values from computational models can be compared with experimental data to validate the theoretical approach. For instance, a predicted pKa value for the conjugate acid of this compound is approximately 10.57. researchgate.net Such predictions, when correlated with experimental measurements, enhance the reliability of computational methods for determining the physicochemical properties of molecules.
Table 1: Predicted pKa Value for this compound
| Compound | Predicted pKa |
| This compound | 10.57 researchgate.net |
Molecular Modeling and Dynamics Simulations
Prediction of Reactivity and Chemical Behavior
The reactivity of the cyclohexane (B81311) ring and its substituents can be significantly influenced by its conformational dynamics. Molecular dynamics (MD) simulations can provide insights into these dynamics, such as the process of ring-flipping, where the cyclohexane ring interconverts between different chair conformations. For cis-substituted cyclohexanes, the conformational preferences can impact the accessibility of the reactive amine groups.
While specific MD simulations for this compound are not extensively documented in the literature, studies on analogous systems provide valuable insights. For example, research on the pyrolysis of polyamides containing cyclohexane structures using Reactive Force Field Molecular Dynamics (ReaxFF-MD) has shown that the cyclohexane moiety is a highly reactive component. researchgate.net These simulations revealed that the cyclohexane structure actively participates in dehydrogenation and hydrogen transfer reactions, which can accelerate the generation of small molecules. researchgate.net This suggests that the cyclohexane ring in this compound is not merely a passive scaffold but an active participant in its chemical reactions, particularly at elevated temperatures.
The cis arrangement of the aminomethyl groups imposes specific steric constraints that influence the molecule's reactivity. Molecular modeling can be used to explore how these steric factors affect the approach of reactants to the amine functionalities, thereby predicting the molecule's behavior as a cross-linking agent in polymerization reactions.
Theoretical Investigations into Related Heterocyclic Analogs
Currently, there is a lack of specific theoretical investigations focused on heterocyclic analogs directly derived from this compound in the available scientific literature.
Applications in Polymer Science and Advanced Materials Engineering
Utilization in High-Performance Polymeric Materials
The demand for materials with superior performance characteristics has led to the extensive use of cis-1,3-Bis(aminomethyl)cyclohexane in several key polymer families.
This compound is widely employed as a curing agent for epoxy resins. wikipedia.orgmgctrading.co.jpmgc.co.jpmgc.co.th The primary amine groups of the molecule react with the epoxide rings of the epoxy prepolymer in a polyaddition reaction. This process leads to the formation of a highly cross-linked, three-dimensional network. The resulting cured epoxy systems are known for their rapid hardening, even at low temperatures, and exhibit excellent chemical resistance and color stability. mgctrading.co.jpmgc.co.jpmgc.co.th These properties make them suitable for demanding applications such as industrial coatings, flooring, adhesives for civil engineering, and protective coatings. mgctrading.co.jpparchem.com
The reaction between the amine and epoxy groups creates a durable and rigid material. The cycloaliphatic structure of the diamine contributes to the good weatherability and resistance to yellowing of the final product. mgctrading.co.jp A patent highlights that bis(aminomethyl)cyclohexane, in general, provides epoxy resin cured products with superior low-temperature curability, fast curability, chemical resistance, weather resistance, heat resistance, and mechanical properties. google.com
Table 1: Properties of Epoxy Resins Cured with Bis(aminomethyl)cyclohexane
| Property | Description | Reference |
| Curing Time | Rapid hardening is observed. | mgctrading.co.jp |
| Curing Temperature | Effective at low temperatures. | mgc.co.jpmgc.co.th |
| Chemical Resistance | High resistance to various chemicals. | mgctrading.co.jpmgc.co.jpmgc.co.th |
| Color Stability | Resistant to yellowing. | mgctrading.co.jp |
| Applications | Coatings, flooring, adhesives, composite materials. | mgctrading.co.jp |
In the synthesis of polyamides, this compound can be used as a diamine monomer. It reacts with dicarboxylic acids or their derivatives to form polyamide chains. The inclusion of the cyclohexane (B81311) ring in the polymer backbone can significantly influence the material's thermal and mechanical properties.
Research on semi-aromatic polyamides has demonstrated the effect of the cyclohexane unit's stereochemistry. While a study focused on the comparison between trans- and cis-1,4-cyclohexanediamine, it provides insight into how the conformation of the cyclohexane ring impacts polymer properties. The study found that polyamides synthesized with the cis-isomer exhibited different thermal properties compared to those with the trans-isomer. rsc.org Specifically, polyamides with a cis-conformation had lower glass transition temperatures compared to their trans-counterparts. rsc.org This suggests that the less linear structure of the cis-isomer disrupts chain packing, leading to a lower Tg. The study also noted good thermal stability for these polyamides, with initial degradation temperatures around 445 to 450°C. rsc.org
The amine groups of this compound are reactive towards isocyanates, making it a suitable component in polyurethane and polyurea systems. wikipedia.org When it reacts with diisocyanates, it forms polyurea linkages. Alternatively, it can be used to produce the corresponding diisocyanate, cis-1,3-bis(isocyanatomethyl)cyclohexane, through phosgenation. wikipedia.org This diisocyanate can then be used to synthesize polyurethanes.
A patent for a polyurethane dispersion describes the use of a mixture of cis- and trans-1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (B82432). google.com This mixture is reacted with polyols to create polyurethane prepolymers, which are then dispersed in water. These dispersions are valuable for creating a wide range of products. The use of these cycloaliphatic diisocyanates contributes to the performance of the final polyurethane product.
Design of Functional Materials
Beyond its role in forming the primary structure of polymers, this compound is also utilized to create specific functionalities within materials.
As a diamine, this compound can act as a cross-linking agent in various polymer matrices. biosynth.com By reacting with functional groups on polymer chains, it creates covalent bonds that link the chains together. This cross-linking process enhances the mechanical strength, thermal stability, and solvent resistance of the material. Its ability to form these connections is fundamental to its role as a curing agent in epoxy resins, as discussed earlier.
In certain polymerization reactions, amine compounds can act as catalysts or activators. This compound may serve as an activator in the production of polyurethane foams. biosynth.com The amine groups can catalyze the reaction between isocyanates and polyols, accelerating the foam formation process.
Development of Advanced Materials, e.g., Hybrid Organic-Inorganic Perovskites
The strategic use of organic spacer cations is a key area of research in the development of advanced hybrid organic-inorganic perovskites. These spacers are incorporated into the perovskite crystal lattice to form two-dimensional (2D) or quasi-2D structures, which often exhibit enhanced stability compared to their three-dimensional (3D) counterparts. While linear diamines like 1,4-butanediammonium (B1226911) (BDA) and 1,6-hexanediammonium (HDA) have been widely studied, recent interest has shifted towards alicyclic (non-aromatic) ring structures to create more rigid and defined spacing between the inorganic layers. In this context, this compound emerges as a compelling candidate for spacer engineering in next-generation perovskite materials.
The primary role of large organic cations, such as the protonated form of this compound, is to act as an insulating layer between the conductive inorganic [PbI₆]⁴⁻ octahedra. This creates a quantum well structure, which can enhance the material's photoluminescence and stability. The selection of the organic spacer is crucial as its structure—including length, rigidity, and the nature of its functional groups—directly influences the structural and optoelectronic properties of the resulting perovskite material.
Research into alicyclic organic spacers has shown that their inherent rigidity can lead to the formation of highly oriented 2D/3D perovskite structures with reduced structural disorder. This structural integrity is beneficial for passivating defects, particularly at the grain boundaries and surfaces of the perovskite film, which are common sources of non-radiative recombination and degradation. For instance, the use of novel alicyclic spacers has been shown to enhance hydrogen bonding and intermolecular interactions within the perovskite structure, leading to improved performance and stability in perovskite solar cells (PSCs). nih.gov
The unique stereochemistry of this compound offers specific potential advantages. The cis configuration, where both aminomethyl groups are on the same side of the cyclohexane ring, can enforce a specific geometric constraint on the perovskite lattice. This contrasts with more flexible linear diamines or even its trans-isomer. This fixed, bent structure could potentially:
Induce Ordered Crystal Growth: The rigid, C-shape-like structure of the cation could template the growth of the inorganic layers in a specific orientation, potentially leading to improved crystallinity and fewer defects. nih.gov
Tune Interlayer Spacing: The defined geometry of the cyclohexane ring dictates the distance between the inorganic sheets, which in turn affects the material's bandgap and quantum confinement effects. researchgate.net
While direct experimental data for perovskites incorporating this compound is emerging, the principles of spacer engineering allow for a comparison of its potential properties against more established linear and aromatic spacers.
| Spacer Cation Type | Example | Key Structural Feature | Potential Impact on Perovskite Properties | Reference |
|---|---|---|---|---|
| Linear Alkyldiammonium | 1,4-diaminobutane (BDA) | Flexible aliphatic chain | Variable interlayer spacing depending on chain length; can suffer from conformational disorder. | rsc.org |
| Aromatic | Benzamidine hydrochloride (PhFACl) | Rigid phenyl ring | Promotes crystalline growth and orientation through hydrogen bonding; enhances thermal stability. | nih.gov |
| Alicyclic (Novel) | Morpholinium iodide (MPI) | Rigid heterocyclic ring | Reduces structural disorder, passivates defects, and improves operational stability in tin-based perovskites. | nih.gov |
| Alicyclic (cis-isomers) | cis-1,3-Bis(aminomethyl)cyclohexane | Rigid, bent cyclohexane ring | Expected to enforce specific crystal orientation, provide fixed interlayer spacing, and enhance moisture resistance due to its defined stereochemistry. | N/A |
The development of 2D/3D hybrid perovskites often involves creating a heterostructure where a thin layer of the 2D perovskite is formed on top of a 3D perovskite film. This approach aims to combine the high efficiency of 3D perovskites with the superior stability of their 2D counterparts. The organic spacer plays a critical role in these structures by passivating surface defects on the 3D layer and acting as a protective barrier.
| Spacer/Additive | Perovskite System | Key Finding | Resultant Device Performance | Reference |
|---|---|---|---|---|
| Benzamidine hydrochloride (PhFACl) | 2D/3D Hybrid | Induced better crystalline growth and orientation, reducing defect states. | Power Conversion Efficiency (PCE) improved to 22.39% with enhanced thermal stability. | nih.gov |
| 1,4-diaminobutane (BdA) | 2D Lead Iodide | Formed a 2D perovskite with a band gap of 2.37 eV. | Achieved a PCE of 1.08% under moist, ambient conditions. | rsc.org |
| Morpholinium iodide (MPI) | 2D/3D Tin-based Hybrid | Enhanced rigidity led to highly oriented growth and effective defect passivation. | PCE of 12.04% with superior operational and oxidative stability. | nih.gov |
Coordination Chemistry and Ligand Design with Cis 1,3 Bis Aminomethyl Cyclohexane
Synthesis and Characterization of Metal Coordination Compounds
The synthesis of metal coordination compounds involving cis-1,3-bis(aminomethyl)cyclohexane is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography, to elucidate their structure and bonding.
This compound as a Chelating Ligand
This compound is a versatile bidentate ligand that coordinates to metal ions through the nitrogen atoms of its two primary amine groups. This chelation forms a stable six-membered ring with the metal center, a favorable arrangement in coordination chemistry. The conformational flexibility of the cyclohexane (B81311) ring allows it to adopt a stable chair conformation within the resulting metallacycle. This ligand is part of a broader class of cycloaliphatic amines used in the formation of metal complexes. wikipedia.org
Structural Elucidation of Metal Complexes (e.g., Platinum(II), Copper(II), Cobalt(III), Rhodium)
The coordination of this compound to different metal centers results in complexes with distinct geometries and properties.
Platinum(II) Complexes: Platinum(II) complexes incorporating aminocyclohexane-based ligands have been synthesized and studied. nih.gov These complexes often adopt a square planar geometry, which is characteristic of Pt(II) ions. The interaction of such complexes with DNA has been a subject of investigation. nih.govscholaris.ca
Copper(II) Complexes: Copper(II) readily forms complexes with amine ligands. While specific studies on this compound with copper(II) are not extensively detailed in the provided results, related structures with similar triaminocyclohexane ligands demonstrate the formation of stable copper complexes. nih.govnih.gov These complexes can exhibit various coordination geometries, often distorted octahedral or square pyramidal.
Cobalt(III) Complexes: Cobalt(III) forms stable, kinetically inert octahedral complexes. The synthesis of cobalt(III) complexes often involves the oxidation of a cobalt(II) salt in the presence of the ligand. acs.org While direct synthesis with this compound is not detailed, the general principles of cobalt(III) chemistry suggest the formation of a stable octahedral complex where the ligand occupies two coordination sites. grafiati.comrsc.org
Rhodium Complexes: Rhodium complexes are of significant interest in catalysis. nih.gov Dirhodium complexes containing bridging diene ligands have been synthesized, showcasing the versatility of rhodium in forming metal-metal bonds and coordinating with various organic moieties. rsc.org Half-sandwich rhodium complexes have also been explored for their chemical properties in solution. nih.gov The interaction of rhodium with chelating diamines like this compound would likely lead to stable complexes with potential catalytic activity. researchgate.net
Interactive Data Table: Structural Features of Selected Metal Complexes with Related Amine Ligands
| Metal Ion | Ligand System | Coordination Geometry | Key Structural Features | Reference |
| Gallium(III) | cis,cis-1,3,5-triaminocyclohexane-N,N',N''-triacetic acid | Pseudooctahedral | Hexadentate ligand encapsulates the metal ion. | nih.gov |
| Copper(I) | cis,cis-1,3,5-tris(mesitylideneimino)cyclohexane | Distorted Tetrahedral | Facially coordinating N3-donor ligand. | nih.gov |
| Ruthenium(II) | cis,cis-1,3,5-triaminocyclohexane and diphosphine | Distorted Octahedral | Bidentate diphosphine and tridentate tach ligand. | rsc.org |
| Platinum(II) | 1,2-bis(aminomethyl)cyclohexane derivatives | Square Planar | Iodides as labile ligands. | nih.gov |
Catalytic Applications of this compound-based Metal Complexes
Metal complexes derived from this compound and related ligands have shown promise in various catalytic applications due to their stability and the ability of the metal center to mediate chemical transformations.
Exploration in Homogeneous and Heterogeneous Catalysis
The versatility of Schiff base metal complexes, which can be analogous to the amine complexes of this compound, has been demonstrated in both homogeneous and heterogeneous catalysis. nih.gov These complexes have been employed in a range of organic reactions, showcasing their potential as effective catalysts. mdpi.com The development of catalysts based on metal complexes often focuses on achieving high activity and selectivity under mild reaction conditions.
The use of cis-1,3-dimethylcyclohexane, a related cyclic hydrocarbon, has been noted for its role in enhancing catalysis and chemical processes, suggesting that the cyclohexane backbone is a valuable scaffold in catalyst design. echemi.com
Mediation of Specific Organic Transformations, e.g., Aerobic Oxidation Reactions
Metal complexes are known to catalyze aerobic oxidation reactions, which are of great industrial significance. For instance, the aerobic oxidation of cyclohexene (B86901) has been studied using various catalysts, including TiZrCo systems, where surface metal oxides were identified as the active species. mdpi.com Similarly, the oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) is a crucial industrial process, and various metal-based catalysts have been investigated for this transformation. researchgate.netresearchgate.net
Ruthenium complexes stabilized by mesoionic carbene ligands have been shown to catalyze the aerobic oxidation of primary amines to amides. rsc.org Furthermore, a rotaxane system incorporating a paramagnetic crown ether has been utilized for the aerobic oxidation of primary alcohols, demonstrating the potential for sophisticated molecular architectures in catalysis. nih.gov
Interactive Data Table: Catalytic Performance in Oxidation Reactions
| Catalyst System | Substrate | Product(s) | Key Findings | Reference |
| TiZrCo | Cyclohexene | 2-cyclohexen-1-one | High selectivity (57.6%) at high conversion (92.2%). Surface CoO and Co3O4 are the active species. | mdpi.com |
| Au/Al2O3, Au/TiO2, Au/SBA-15 | Cyclohexane | Cyclohexanone and Cyclohexanol | Selectivity decreased with increasing conversion above 5%. | researchgate.net |
| [Ru(COD)(L1)Br2] (L1 = mesoionic carbene) | Primary amines | Amides | High activity and selectivity under modest reaction conditions. | rsc.org |
| Rotaxane with nitroxide radical | 4-methoxybenzyl alcohol | 4-methoxybenzaldehyde | Efficient aerobic oxidation catalyzed by the mechanically interlocked molecule. | nih.gov |
Synthesis and Exploration of Derivatives and Analogs of Cis 1,3 Bis Aminomethyl Cyclohexane
Functionalization of the Cyclohexane (B81311) Scaffold for Tailored Properties
The rigid and well-defined stereochemistry of the cyclohexane ring in cis-1,3-bis(aminomethyl)cyclohexane serves as a foundational scaffold for chemical modification. The primary amino groups are key reactive sites, allowing for a multitude of transformations. These modifications are instrumental in creating derivatives with specific, pre-determined properties for applications ranging from polymer chemistry to materials science.
A primary application of this compound is as a monomer or curing agent in the synthesis of polyamides and epoxy resins. wikipedia.orgresearchgate.net The dual amine functionality allows for the formation of polymer chains with distinct characteristics. For instance, reacting this compound with diacids or their derivatives leads to the formation of polyamides. The properties of these polymers, such as thermal stability and mechanical strength, can be finely tuned by the choice of the comonomer. researchgate.netnih.gov Similarly, its reaction with isocyanates produces polyureas, and with phosgene, it can be converted into the corresponding diisocyanate, further expanding its utility in polyurethane chemistry. wikipedia.org
Furthermore, the cyclohexane backbone can be modified to introduce other functional groups, thereby altering the electronic and steric properties of the molecule. An example of such strategic functionalization is seen in the synthesis of fluorinated cyclohexane derivatives. The introduction of fluorine atoms onto the cyclohexane ring can induce significant changes in the molecule's polarity. beilstein-journals.org Research into all-cis-2,3,5,6-tetrafluorocyclohexane derivatives, for instance, has shown that the alignment of C-F bonds can create a large molecular dipole moment, resulting in a facially polarized cyclohexane ring. beilstein-journals.org This tailored polarity is a desirable trait in materials science and for influencing intermolecular interactions in the solid state. beilstein-journals.org
Synthesis and Stereochemistry of Novel 1,3-Disubstituted Cyclohexane Derivatives
The 1,3-disubstituted pattern of this compound offers a unique stereochemical platform for the synthesis of novel derivatives. The cis configuration dictates that the two aminomethyl groups are on the same side of the cyclohexane ring. In its most stable chair conformation, these substituents can both occupy equatorial positions, minimizing steric strain. youtube.com This inherent stability is a crucial factor in the design and synthesis of more complex molecules based on this scaffold.
The synthesis of novel 1,3-disubstituted cyclohexane derivatives often begins with the modification of the aminomethyl groups. For example, these primary amines can be readily converted into amides, sulfonamides, or Schiff bases, introducing new functionalities and potentially creating chiral centers.
A notable example in a related system is the synthesis of cyclohexane-1,3-dione derivatives, which are important intermediates for bioactive compounds. organic-chemistry.org These are synthesized through a consecutive Michael-Claisen process, demonstrating how the cyclohexane ring can be built up and functionalized in a regioselective manner. organic-chemistry.org While not a direct derivative of this compound, this research highlights synthetic strategies applicable to creating complex 1,3-disubstituted cyclohexanes.
Utilization in Asymmetric Reagents for Fine Organic Synthesis
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The C2-symmetry often found in effective chiral ligands can be conceptually adapted to the cis-1,3-disubstituted cyclohexane framework. By modifying the aminomethyl groups with chiral auxiliaries or by creating chiral environments through derivatization, this compound can be a precursor to novel chiral ligands.
Research has shown that chiral bis(oxazolyl) ligands with a biphenyl (B1667301) backbone are effective in copper(I)-catalyzed asymmetric cyclopropanation. researchgate.net Similarly, the synthesis of chiral ligands from bis(imidazolinyl) and bis(oxazolinyl)thiophenes has been explored for asymmetric Friedel–Crafts alkylation. nih.gov These examples underscore the principle that C2-symmetric diamines are valuable motifs in chiral ligand design. Following this principle, derivatives of this compound could be synthesized to act as ligands for various metal-catalyzed asymmetric reactions. For instance, condensation with chiral aldehydes or ketones could yield chiral Schiff base ligands capable of coordinating with metal centers and inducing enantioselectivity in chemical transformations.
Design of Polyfunctional Cyclohexane Systems
The this compound scaffold is an excellent starting point for the design of polyfunctional molecules, where multiple reactive or coordinating groups are held in a specific spatial arrangement. A prime example is the synthesis of polydentate chelators.
Research has demonstrated the synthesis of novel cis,cis-1,3,5-trisubstituted cyclohexane-based chelators starting from 1,3,5-benzenetricarboxylic acid. researchgate.net The initial aromatic ring is reduced to a cyclohexane ring, and the carboxylate groups are then converted to amides with pendant arms containing additional amine or other coordinating groups. researchgate.net This creates a tripodal ligand capable of forming stable complexes with metal ions. This approach can be conceptually applied to this compound, where the two aminomethyl groups serve as anchors for building more elaborate chelating structures.
The following table outlines the synthetic steps for creating polyfunctional chelators from a related cyclohexane starting material, illustrating a potential pathway for derivatizing this compound.
| Step | Reaction | Resulting Functional Groups |
|---|---|---|
| 1 | Reduction of 1,3,5-benzenetricarboxylic acid | cis,cis-1,3,5-tris(ethylcarboxylate)cyclohexane |
| 2 | Amidation with diaminoethane | Pendant primary amine groups |
| 3 | Condensation with salicylaldehyde | Schiff base formation (azomethine linkage) |
This table is based on the synthesis of cis,cis-1,3,5-trisubstituted cyclohexane-based chelators and demonstrates a strategy for creating polyfunctional systems. researchgate.net
Research into Related Cycloaliphatic Amine Analogs
This compound belongs to the broader class of cycloaliphatic amines, which are valued as intermediates in organic synthesis. researchgate.net Research into analogs of this compound often focuses on varying the substitution pattern on the cyclohexane ring or modifying the nature of the amine-containing side chains.
Common cycloaliphatic amine analogs include the 1,2- and 1,4-disubstituted isomers of bis(aminomethyl)cyclohexane, as well as compounds like isophorone (B1672270) diamine and methylene(dicyclohexylamine). researchgate.net These analogs are frequently used as epoxy curing agents, and their different structures can impact the mechanical and thermal properties of the resulting epoxy resins. researchgate.net
The synthesis of fluorinated cycloaliphatic amines represents another area of research into related analogs. For example, the synthesis of 2,3,5,6-tetrafluorocyclohexylamine stereoisomers creates building blocks with unique electronic properties due to the presence of multiple fluorine atoms. beilstein-journals.org These polarized cyclohexane rings are of interest for applications in drug discovery and agrochemistry. beilstein-journals.org
The table below provides a summary of some related cycloaliphatic amines and their primary applications.
| Compound Name | Key Feature | Primary Application |
|---|---|---|
| 1,2-Bis(aminomethyl)cyclohexane | Vicinal diamine | Epoxy curing agent, chelating agent precursor |
| 1,4-Bis(aminomethyl)cyclohexane | Para-substituted diamine | Epoxy curing agent, polymer synthesis |
| Isophorone diamine | Asymmetric cycloaliphatic diamine | Epoxy curing agent, isocyanate synthesis |
| Methylene(dicyclohexylamine) | Diamine with two cyclohexane rings | Epoxy curing agent, precursor to diisocyanates |
| all-cis-2,3,5,6-Tetrafluorocyclohexylamine | Fluorinated cyclohexane ring | Building block for discovery chemistry |
This table highlights a selection of cycloaliphatic amine analogs and their uses, providing context for the applications of this compound.
Future Directions and Emerging Research Areas
Development of Novel Stereocontrol Methodologies for cis-1,3-Bis(aminomethyl)cyclohexane
The precise spatial arrangement of functional groups in this compound is crucial for its function in various applications. Consequently, the development of synthetic methods that afford high stereocontrol is a significant area of ongoing research. Current industrial production often yields a mixture of cis and trans isomers, necessitating energy-intensive separation processes. Future research is geared towards developing more efficient and direct routes to the desired cis isomer.
Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules, including functionalized cyclohexanes. nih.govrsc.org One promising approach involves the use of chiral catalysts to direct the formation of specific stereoisomers during the construction of the cyclohexane (B81311) ring. Researchers are exploring domino or cascade reactions that can create multiple stereocenters in a single, efficient step. nih.gov For instance, one-pot procedures involving enantioselective Michael additions promoted by chiral organocatalysts can lead to highly substituted cyclohexanes with excellent stereoselectivities. nih.govrsc.org While not yet applied directly to the synthesis of this compound, these methodologies offer a clear pathway for future investigations. The goal is to design catalyst systems that can effectively control the diastereoselectivity of the reaction to favor the formation of the cis isomer.
Another avenue of exploration is the use of transition metal catalysis. Iridium-catalyzed hydrogen borrowing reactions, for example, have been shown to be effective in the synthesis of functionalized cyclohexanes from readily available starting materials with high levels of stereocontrol. acs.org Adapting such methods to incorporate aminomethyl functionalities is a key challenge that researchers are beginning to address. The development of these novel stereocontrol methodologies will not only make the synthesis of this compound more efficient and cost-effective but also open up new possibilities for creating derivatives with tailored stereochemistry for specific applications.
Expanding the Scope of Catalytic Applications through Ligand Modification
The two primary amine groups of this compound make it an excellent scaffold for the development of chiral ligands for asymmetric catalysis. By modifying these amine groups with various substituents, it is possible to create a diverse library of ligands with tunable steric and electronic properties. These modified ligands can then be complexed with transition metals to create catalysts for a wide range of chemical transformations.
One area of active research is the development of chiral bicyclic ligands for applications in asymmetric transfer hydrogenation, epoxidations, and epoxide rearrangements. researchgate.net The rigid cyclohexane backbone of this compound provides a well-defined platform for positioning catalytic groups, which can lead to high levels of enantioselectivity in catalytic reactions. Furthermore, the synthesis of chiral bicyclic bisborane catalysts derived from C2-symmetric dienes has shown promise in frustrated Lewis pair chemistry and the activation of Lewis basic functional groups. researchgate.net This suggests that modified this compound ligands could be employed in a similar fashion.
The development of redox-active ligands for multi-electron catalysis by transition metals is another exciting frontier. emory.edu By incorporating redox-active moieties into the structure of this compound-based ligands, it may be possible to create catalysts that can facilitate challenging multi-electron transformations. The modular nature of ligand synthesis, starting from the diamine, allows for the systematic investigation of structure-activity relationships, which is crucial for the rational design of new and more effective catalysts. The exploration of these modified ligands is expected to lead to the discovery of novel catalytic systems with enhanced reactivity and selectivity for a variety of important chemical reactions.
Rational Design of High-Performance Polymeric Systems with Controlled Isomer Ratios
The stereochemistry of the diamine monomer plays a critical role in determining the final properties of polyamides. The use of this compound, with its specific spatial arrangement of the aminomethyl groups, can lead to polymers with unique thermal and mechanical properties compared to those synthesized from the trans isomer or a mixture of isomers. The rational design of high-performance polymeric systems with controlled isomer ratios is a key area of future research.
Studies on semi-aromatic polyamides derived from 1,4-cyclohexanediamine have shown that the cis/trans conformation of the cyclohexane unit significantly impacts the thermal and rheological properties of the resulting polymers. rsc.org Polyamides containing the trans-conformation generally exhibit superior thermal and mechanical properties compared to those with the cis-conformation. rsc.org This is attributed to the more linear and rigid structure of the trans isomer, which allows for more efficient packing of the polymer chains. This principle can be extended to polyamides derived from 1,3-bis(aminomethyl)cyclohexane. A patent from 1961 already described the creation of polyamides from 1,3- or 1,4-cyclohexanebis(methylamine) with bifunctional carboxylic acids, highlighting the potential for creating materials with excellent thermal stability and mechanical properties. google.com
Q & A
Q. What are the preferred conformations of cis-1,3-Bis(aminomethyl)cyclohexane, and how do steric effects influence its stability?
Methodological Answer: The chair conformation is typically the most stable for cyclohexane derivatives. For cis-1,3-disubstituted cyclohexanes, both substituents adopt equatorial positions to minimize 1,3-diaxial steric strain. Computational energy minimization (e.g., molecular mechanics or DFT) can quantify strain differences between axial and equatorial conformers. For example, energy comparisons of cis-1,3-dimethylcyclohexane show equatorial substitution reduces strain by ~7.6 kJ/mol compared to axial arrangements . Experimental validation via NMR spectroscopy (e.g., coupling constants and NOE effects) can confirm substituent orientation in solution .
Q. What synthetic strategies are effective for preparing this compound?
Methodological Answer: A common approach involves reacting cyclohexane derivatives with bifunctional reagents. For example:
- Amine-Alcohol Reactions: Reacting cis-1,3-cyclohexanediamine with methylaminohydrobromide in the presence of terephthaloyl chloride yields bis-aminomethyl derivatives via nucleophilic substitution .
- Reductive Amination: Cyclohexane-1,3-dicarbaldehyde can undergo reductive amination with methylamine, followed by hydrogenation to stabilize the cis configuration .
- Stereoselective Synthesis: Chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) can enforce cis selectivity during ring closure or functionalization .
Q. How can spectroscopic techniques characterize the stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR can differentiate cis/trans isomers via coupling constants () and chemical shift splitting. For example, cis-1,3-disubstituted cyclohexanes exhibit distinct axial-equatorial coupling patterns in H NMR .
- X-ray Crystallography: Single-crystal diffraction resolves absolute stereochemistry. Programs like SHELXL refine structures to confirm substituent positions and bond angles .
- IR/Raman Spectroscopy: Vibrational modes (e.g., NH stretches) provide insights into hydrogen bonding and conformational rigidity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its application in hybrid perovskites?
Methodological Answer: In 2D perovskites, the cis configuration of the cyclohexane backbone enhances structural flexibility, enabling lattice distortion and broad photoluminescence. For example, (CyBMA)PbBr perovskites with cis-1,3-bis(methylaminohydrobromide)cyclohexane exhibit broadband emission (380–750 nm) due to excitonic self-trapping. Stereoisomerism affects exciton binding energy (340 meV in cis vs. lower values in trans), validated via temperature-dependent PL mapping and XRD analysis .
Q. What computational approaches resolve conformational contradictions in substituted cyclohexanes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Track chair-chair inversions and substituent flipping rates in solution. For cis-1,3-dimethylcyclohexane, MD predicts a 10 Hz inversion rate at 25°C, aligning with NMR line-shape analysis .
- Density Functional Theory (DFT): Calculate strain energies and transition states for axial-equatorial interconversion. Basis sets (e.g., B3LYP/6-31G*) quantify steric and torsional contributions .
- Machine Learning (ML): Train models on crystallographic datasets (e.g., Cambridge Structural Database) to predict stable conformers of novel derivatives .
Q. How can X-ray crystallography address discrepancies in reported data for this compound derivatives?
Methodological Answer: Contradictions in bond angles or substituent positions often arise from poor data quality or refinement errors. To resolve these:
- High-Resolution Data: Collect diffraction data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å).
- Twinned Data Refinement: Use SHELXL’s twin refinement tools for crystals with non-merohedral twinning .
- Hydrogen Bond Analysis: Validate H-bond networks (e.g., NH···O interactions) via difference Fourier maps to confirm amine orientations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
